molecular formula C17H17Br3N2O2 B15078524 N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide

Cat. No.: B15078524
M. Wt: 521.0 g/mol
InChI Key: DSJRIKPDAYCXQC-UHFFFAOYSA-N
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Description

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H17Br3N2O2 and a molecular weight of 521.049 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and an ethoxyaniline moiety

Preparation Methods

The synthesis of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It is used in biological research to investigate its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The tribromoethyl group and the ethoxyaniline moiety may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can be compared with other similar compounds, such as:

    N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide: This compound has a similar structure but with a nitro group instead of an ethoxy group.

    N-(2,2,2-tribromo-1-(4-methoxyanilino)ethyl)benzamide: This compound has a methoxy group instead of an ethoxy group.

    4-ME-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide: This compound has a trichloroethyl group instead of a tribromoethyl group .

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H17Br3N2O2

Molecular Weight

521.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide

InChI

InChI=1S/C17H17Br3N2O2/c1-2-24-14-10-8-13(9-11-14)21-16(17(18,19)20)22-15(23)12-6-4-3-5-7-12/h3-11,16,21H,2H2,1H3,(H,22,23)

InChI Key

DSJRIKPDAYCXQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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